N-(2-iodophenyl)benzenesulfonamide
Overview
Description
“N-(2-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10INO2S and a molecular weight of 359.18 . It is also known by its synonyms “N-(2-iodophenyl)benzenesulfonamide” and "Benzenesulfonamide, N-(2-iodophenyl)-" .
Synthesis Analysis
The synthesis of “N-(2-iodophenyl)benzenesulfonamide” has been described in several studies. One method involves a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide to produce aza-heterocyclic amides . Another method involves the electrochemical oxidation of amines in the presence of arylsulfinic acids .Molecular Structure Analysis
The molecular structure of “N-(2-iodophenyl)benzenesulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
“N-(2-iodophenyl)benzenesulfonamide” has been involved in various chemical reactions. For instance, it has been used in a palladium-catalyzed tandem reaction with isocyanide to divergently produce aza-heterocyclic amides .Physical And Chemical Properties Analysis
“N-(2-iodophenyl)benzenesulfonamide” has a molecular weight of 359.18 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Synthesis and Biochemical Evaluation
N-(2-iodophenyl)benzenesulfonamide has been studied for its role in the synthesis and biochemical evaluation of other compounds. For instance, benzenesulfonamides have been used as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, which is crucial in various biochemical pathways (Röver et al., 1997).
Oxidative Cross-Coupling Reactions
These compounds are also involved in oxidative cross-coupling reactions, which are significant in synthetic chemistry. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been used to produce various derivatives through reactions with acrylate esters (Miura et al., 1998).
Spectroscopic Characterization and Antimicrobial Activity
Another important application is in the field of spectroscopy and antimicrobial studies. Novel sulfonamide derivatives have been characterized for their antimicrobial activities and analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction (Demircioğlu et al., 2018).
Application in Solid-Phase Synthesis
Benzenesulfonamides have been utilized in solid-phase synthesis, demonstrating their versatility in chemical transformations and synthesis of diverse scaffolds (Fülöpová & Soural, 2015).
Inhibition of Human Carbonic Anhydrases
In medicinal chemistry, certain derivatives of benzenesulfonamides, including N-(2-iodophenyl)benzenesulfonamide, have shown potential in inhibiting human carbonic anhydrases, which is significant in developing treatments for various diseases (Pacchiano et al., 2011).
Enhancement of Peroxidase Activity in Response to Heavy Metal Stress
Studies have also focused on how these compounds can enhance peroxidase activity, especially in response to environmental stress like heavy metal exposure (Huang et al., 2019).
Catalysis in Transfer Hydrogenation of Ketones
In the field of catalysis, benzenesulfonamide derivatives have been synthesized and used in the transfer hydrogenation of ketones, demonstrating their utility in various chemical reactions (Dayan et al., 2013).
Development as Progesterone Receptor Antagonists
Derivatives of N-(2-iodophenyl)benzenesulfonamide have been developed as nonsteroidal progesterone receptor antagonists, showcasing their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Inhibitory Action on PI3K for Treating Pulmonary Diseases
Furthermore, certain benzenesulfonamide derivatives have been explored for their inhibitory action on phosphatidylinositol 3-kinase, useful in treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
Synthesis of Antibacterial Agents
Lastly, benzenesulfonamides have been synthesized and evaluated for their antibacterial properties, particularly against Escherichia coli, demonstrating their potential in pharmaceutical applications (Abbasi et al., 2019).
Future Directions
The future directions for “N-(2-iodophenyl)benzenesulfonamide” could involve further exploration of its synthesis methods and potential applications. For instance, one study describes the use of a new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives . Another study discusses the potential of triazole-benzenesulfonamide hybrids in various biological activities .
properties
IUPAC Name |
N-(2-iodophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTVJAXMBVZFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348203 | |
Record name | N-(2-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)benzenesulfonamide | |
CAS RN |
54189-90-1 | |
Record name | N-(2-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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